![molecular formula C10H12BrNO B2758345 N-[4-(2-bromoethyl)phenyl]Acetamide CAS No. 39232-06-9](/img/structure/B2758345.png)

N-[4-(2-bromoethyl)phenyl]Acetamide

Vue d'ensemble

Description

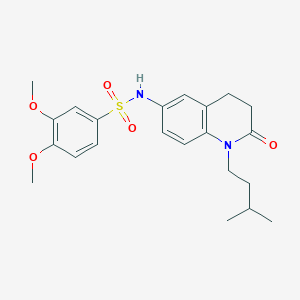

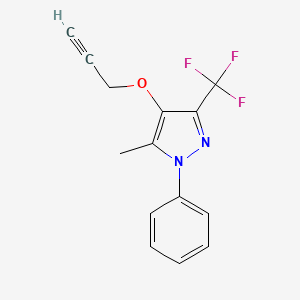

N-[4-(2-bromoethyl)phenyl]Acetamide is a chemical compound with the CAS Number: 39232-06-9 . It has a molecular weight of 242.12 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrNO/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) . This indicates that the compound has a bromoethyl group attached to the 4th position of a phenyl ring, which is further attached to an acetamide group.Physical And Chemical Properties Analysis

This compound has a melting point range of 137-142 degrees Celsius .Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Biological Assessment

- Ghazzali et al. (2012) detailed the microwave-assisted synthesis of N-[4-(2-bromoethyl)phenyl]Acetamide derivatives and their evaluation against bacterial and fungal species. Notably, the derivatives exhibited high inhibitory effects against Aspergillus niger and Staphylococcus aureus (Ghazzali et al., 2012).

Synthesis and Antimicrobial Evaluation

- Gul et al. (2017) synthesized this compound derivatives, evaluating their antimicrobial and hemolytic activity. These compounds showed variable antimicrobial effects against selected microbial species (Gul et al., 2017).

Analgesic and Anti-Inflammatory Activities

- Gopa et al. (2001) investigated the analgesic and anti-inflammatory activities of this compound derivatives. They found significant activity in some derivatives compared to standard drugs (Gopa et al., 2001).

Potential Pesticides

- Olszewska et al. (2008) characterized this compound derivatives as potential pesticides using X-ray powder diffraction (Olszewska et al., 2008).

Interaction with Polar Liquids

- Bharathy et al. (2021) explored the interactions between this compound and polar liquids, using the Gaussian 16 W DFT tool for structural parameter and electron behavior analysis. This study also included molecular docking to investigate potential fungal and cancer activities (Bharathy et al., 2021).

Anti-Arthritic and Anti-Inflammatory Activities

- Jawed et al. (2010) conducted a study on the anti-arthritic and anti-inflammatory activity of this compound in rats, demonstrating promising anti-arthritic properties (Jawed et al., 2010).

Synthesis and Structure Studies

- Nikonov et al. (2016) synthesized and analyzed the structures of this compound derivatives, providing insights into their potential applications through NMR spectroscopy and X-ray analysis (Nikonov et al., 2016).

Cytotoxicity and Redox Profile

- Gouda et al. (2022) prepared this compound derivatives, estimating their cytotoxicity and evaluating the redox profile using in vitro assays. Their study highlighted the importance of noncovalent interactions in crystal packing (Gouda et al., 2022).

Metabolic Pathways

- Coleman et al. (2000) explored the metabolism of this compound related compounds in human and rat liver microsomes, contributing to the understanding of their metabolic pathways (Coleman et al., 2000).

Synthesis and Structural Analysis

- Zhong-cheng et al. (2002) synthesized this compound and characterized its structure through various spectroscopic techniques (Zhong-cheng & Wan-yin, 2002).

Crystallographic Studies

- Saravanan et al. (2016) conducted crystallographic studies on this compound, emphasizing hydrogen bonding in molecular interactions (Saravanan et al., 2016).

Novel Acetamide Derivatives Synthesis

- Rani et al. (2016) synthesized novel this compound derivatives and evaluated their pharmacological properties (Rani et al., 2016).

Propriétés

IUPAC Name |

N-[4-(2-bromoethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMFXPFUQJDWFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2758263.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2758272.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2758273.png)

![N-(3-chlorophenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylthio]acetamide](/img/structure/B2758282.png)

![N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2758284.png)